

Fraxinellone: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility Profile

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Compound of Interest		
Compound Name:	Fraxinellone	
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Introduction

Fraxinellone is a naturally occurring sesquiterpenoid lactone, a type of coumarin derivative, isolated from various plant species, most notably the root bark of Dictamnus dasycarpus Turcz., a plant used in traditional Chinese medicine.[1][2] It is also found in other species within the Rutaceae family, such as those in the Dictamnus and Citrus genera.[1] Characterized by a fused benzene ring and a lactone structure combined with a terpenoid framework, **Fraxinellone** has garnered significant interest in pharmaceutical and biochemical research.[1] This interest stems from its diverse reported biological activities, including anti-inflammatory, antifungal, cytotoxic, neuroprotective, and insecticidal properties.[1][3][4][5]

This technical guide provides an in-depth overview of the core physicochemical properties and the solubility profile of **Fraxinellone**, offering a critical data resource for researchers engaged in its study for potential therapeutic applications.

Physicochemical Properties

At room temperature, **Fraxinellone** presents as a colorless to pale yellow or white crystalline solid or powder with a faint, slightly aromatic odor.[1] Its structural elucidation was



accomplished in the 1970s using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

The key physicochemical properties of **Fraxinellone** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	С14Н16О3	[1][2][4][6][7]
Molecular Weight	232.28 g/mol	[6][7]
CAS Number	28808-62-0	[1][2][3][6]
Appearance	White to almost white or colorless to pale yellow powder/crystal	[1]
Melting Point	108 - 118 °C	[2][6][8]
Boiling Point	372.9 ± 30.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm ³	[2]
Flash Point	179.3 ± 24.6 °C	[2]
Log P (Octanol-Water Partition Coefficient)	3.2 ± 0.17	[9]
XLogP3-AA	2.5	[1]
Topological Polar Surface Area (TPSA)	39.4 Ų	[1]
Hydrogen Bond Acceptor Count	3	[1]

Solubility Profile

Fraxinellone's solubility is a critical factor for its handling, formulation, and bioavailability. It is characterized by poor aqueous solubility and good solubility in common organic solvents.[1]



Solvent	Solubility	Concentration	Source(s)
Water	Insoluble / Extremely Low	78.88 μg/mL	[3][9]
Dimethyl Sulfoxide (DMSO)	Soluble	46 mg/mL (198.04 mM)	[1][3]
Ethanol	Soluble	8 mg/mL	[1][3]
Methanol	Readily Soluble	Not specified	[1]
Acetone	Soluble	Not specified	[8]
G ₂ -β-CD Solution	Enhanced Solubility	12.74 mg/mL	[9]

The low water solubility of **Fraxinellone** is consistent with its high Log P value, which indicates its lipophilic nature.[9] This property presents a challenge for oral drug delivery, often leading to solvation-limited absorption.[9] Research has shown that solubility can be significantly enhanced through the use of solubilizing excipients, particularly cyclodextrin derivatives like 6-O- α -D-maltosyl- β -cyclodextrin (G₂- β -CD), which increased its aqueous solubility by approximately 160-fold.[9]

Experimental Protocols

The determination of the physicochemical and solubility data presented in this guide relies on established experimental methodologies.

Solubility Determination (Shake-Flask Method)

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[10][11]

Protocol:

• Preparation: An excess amount of **Fraxinellone** is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed container.[9][10]

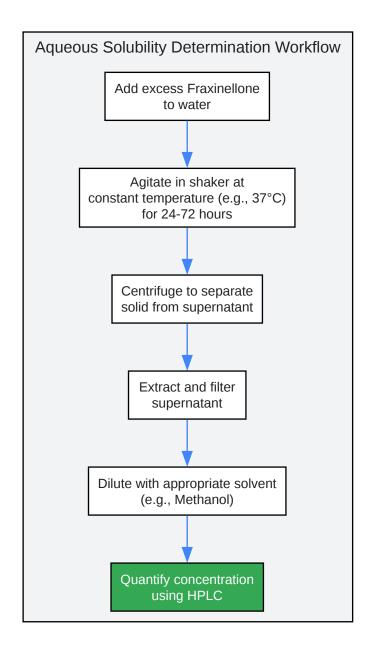
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- Equilibration: The resulting mixture is agitated in a shaker, typically at a constant, controlled temperature (e.g., 37 °C), for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9][10]
- Phase Separation: After equilibration, the suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.
- Sampling and Analysis: A precise volume of the clear supernatant is carefully removed, diluted with an appropriate solvent (e.g., methanol), and filtered.[9] The concentration of Fraxinellone in the diluted sample is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9]





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General workflow for determining the aqueous solubility of Fraxinellone.

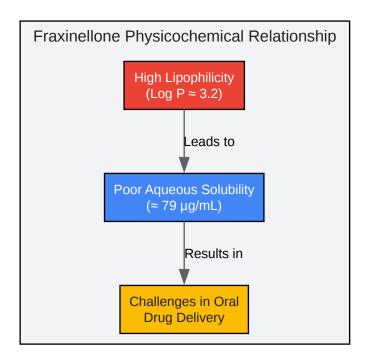
Log P Determination (Shake-Flask Method)

The lipophilicity of a compound, a key predictor of its pharmacokinetic behavior, is experimentally determined by measuring its partition coefficient (Log P) between n-octanol and water.[11]

Protocol:



- Preparation: A solution of **Fraxinellone** is prepared in either n-octanol or water.
- Partitioning: The solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separation funnel.
- Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[11]
- Phase Separation: The mixture is allowed to stand until the two layers (aqueous and organic)
 are clearly separated. Centrifugation can be used to ensure complete separation.[11]
- Analysis: The concentration of Fraxinellone in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.



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Relationship between **Fraxinellone**'s lipophilicity and its aqueous solubility.



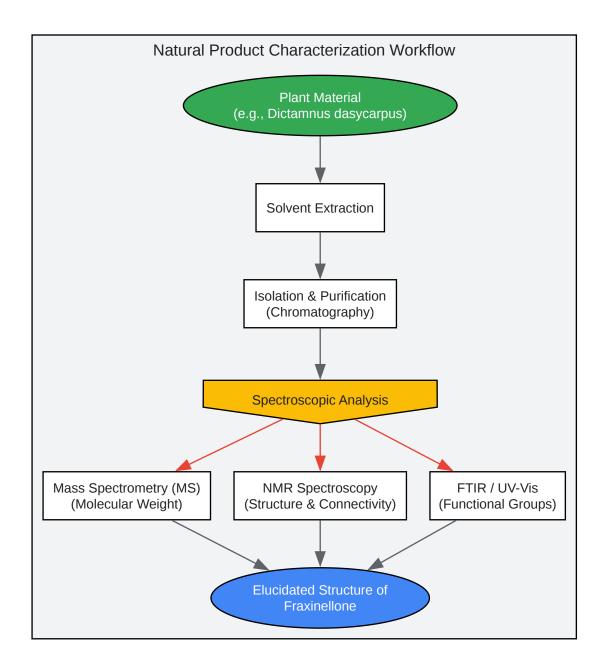
Structural Characterization

The identification and structural elucidation of natural products like **Fraxinellone** involve a combination of spectroscopic techniques.[12]

Protocol:

- Isolation: **Fraxinellone** is first isolated and purified from its natural source, typically using chromatographic techniques.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound.[12] Tandem MS (MS/MS) can provide information about the fragmentation patterns, aiding in structural elucidation.[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR
 experiments are critical for determining the carbon-hydrogen framework and the connectivity
 of atoms within the molecule.[12]
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: FTIR spectroscopy helps identify key functional groups present in the molecule, while UV-Vis spectrophotometry provides information on any conjugated or aromatic systems.[12]
- X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis can determine the precise three-dimensional structure and absolute stereochemistry of the molecule.[14]





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A generalized workflow for the isolation and characterization of **Fraxinellone**.

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